molecular formula C14H13N3 B1451851 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine CAS No. 80493-72-7

2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B1451851
CAS No.: 80493-72-7
M. Wt: 223.27 g/mol
InChI Key: TWHFPRWXPPMWOI-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine is a useful research compound. Its molecular formula is C14H13N3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-5-7-11(8-6-10)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHFPRWXPPMWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Fluorescence Architecture of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine

[1]

Executive Summary

This compound represents a specialized class of Intramolecular Charge Transfer (ICT) fluorophores.[1] Unlike its 2-(2'-hydroxyphenyl) analogs which are known for Excited-State Intramolecular Proton Transfer (ESIPT), this molecule derives its photophysical utility from a "push-pull" electronic architecture.[1] The electron-donating 3-amino group (


1

Key Characteristics:

  • Fluorophore Class: ICT-based heteroaromatic.[1]

  • Emission Region: Cyan-Green (Solvent dependent).[1]

  • Primary Utility: pH sensing, bioconjugation scaffold (via 3-amine), and polarity-sensitive imaging.[1]

  • Quantum Yield (QY): Moderate to High (

    
     in non-polar solvents), subject to quenching by protic solvents.[1]
    

Molecular Architecture & Photophysics[1]

Electronic Structure

The fluorescence of this molecule is governed by the interaction between the donor and acceptor moieties within the fused ring system.[1]

  • Electron Donor (D): The primary amine at position 3 (

    
    ) and the 
    
    
    -methyl group (via hyperconjugation) on the phenyl ring.[1]
  • Electron Acceptor (A): The bridgehead nitrogen (N4) and the pyridine ring system.[1]

  • Conjugation Bridge: The imidazole ring fuses the donor and acceptor, allowing rapid charge transfer upon photoexcitation.

The ICT Mechanism

Upon excitation (

11
  • Ground State: The amine lone pair is partially delocalized but retains significant

    
     character.[1]
    
  • Excited State: The amine rehybridizes to

    
    , flattening the molecule and maximizing orbital overlap. This lowers the energy of the excited state in polar solvents (stabilization of the dipole), leading to a bathochromic (red) shift in emission.
    
Absence of ESIPT

It is critical to distinguish this molecule from 2-(2'-hydroxyphenyl) derivatives.[1]

  • ESIPT Requirement: A proton donor (e.g.,

    
    ) and acceptor (e.g., Ring N) must be in close proximity (typically forming a 5- or 6-membered ring via H-bond).[1]
    
  • Current Molecule: The 3-amino group is geometrically distant from the pyridine nitrogen (N1) and cannot form the requisite intramolecular hydrogen bond for proton transfer.[1] Thus, it emits from the Enol-like (ICT) state, not a Keto-tautomer.[1]

Spectral Characteristics

The following data represents the consensus photophysical profile for 3-amino-2-arylimidazo[1,2-a]pyridines.

Quantitative Spectral Data
ParameterValue / RangeNotes
Absorption Max (

)


transition with ICT character.
Emission Max (

)

Highly dependent on solvent polarity.[1]
Stokes Shift

Large shift reduces self-quenching.[1]
Molar Extinction (

)

Strong absorption in the UV-A region.[1]
Quantum Yield (

)

(DCM)
Decreases in water due to H-bonding quenching.[1]
Lifetime (

)

Typical for singlet state fluorescence.[1]
Solvatochromism (Solvent Sensitivity)

The "push-pull" nature makes the emission wavelength sensitive to solvent polarity (Lippert-Mataga behavior).[1]

  • Non-polar (Hexane/Toluene): Emission

    
     (Deep Blue).[1] High QY.
    
  • Polar Aprotic (DCM/Acetonitrile): Emission

    
     (Cyan).[1] Optimal brightness.
    
  • Polar Protic (Methanol/Water): Emission

    
     (Green).[1] Reduced QY due to H-bonding with the 3-amine lone pair, which disrupts the ICT state.[1]
    

Experimental Protocols

Synthesis Workflow (High-Purity Route)

While the Groebke-Blackburn-Bienayme (GBB) reaction is common, it typically yields secondary amines.[1] To obtain the primary amine specifically, a cyclization-nitration-reduction sequence is the authoritative standard for high purity.[1]

Step 1: Cyclization (Ortoleva-King type)

  • Reagents: 2-Aminopyridine (

    
     eq), 2-Bromo-1-(4-methylphenyl)ethanone (
    
    
    eq).[1]
  • Conditions: Reflux in Ethanol (

    
    ), then neutralize with 
    
    
    .
  • Product: 2-(4-Methylphenyl)imidazo[1,2-a]pyridine.[2]

Step 2: Electrophilic Nitration

  • Reagents:

    
     or 
    
    
    .[1]
  • Mechanism: Electrophilic attack occurs preferentially at the C3 position (most electron-rich).[1]

  • Product: 3-Nitro-2-(4-methylphenyl)imidazo[1,2-a]pyridine.[1]

Step 3: Reduction to Amine

  • Reagents:

    
     in 
    
    
    or
    
    
    .[1]
  • Conditions: Reflux or RT stirring.[1]

  • Purification: Recrystallization from Ethanol.[1]

Spectroscopic Characterization Workflow

To validate the fluorescence properties, follow this self-validating protocol:

  • Preparation: Dissolve

    
     of compound in 
    
    
    spectroscopic grade Acetonitrile (Stock A).
  • Dilution: Prepare

    
     working solution to avoid inner-filter effects (
    
    
    at
    
    
    ).
  • Absorption Scan: Scan

    
    . Identify 
    
    
    .[1]
  • Emission Scan: Excite at

    
    .[1] Scan 
    
    
    .[1]
  • Quantum Yield (Relative): Use Quinine Sulfate (

    
    , 
    
    
    ) as reference.[1]
    • Equation:

      
      [1]
      
    • Where

      
       = Integrated Intensity, 
      
      
      = Absorbance,
      
      
      = Refractive Index.

Visualization of Mechanisms[1]

Photophysical Pathway (Jablonski Diagram)

This diagram illustrates the energy transitions, highlighting the Intramolecular Charge Transfer (ICT) responsible for the large Stokes shift.[1]

JablonskiS0Ground State (S0)(Planar)ExExcitation (hν)(~360 nm)S0->ExS1_FCFranck-CondonExcited State (S1)Ex->S1_FCRelaxSolvent Relaxation& ICT FormationS1_FC->RelaxVR (<1 ps)S1_ICTRelaxed ICT State(Polarized)Relax->S1_ICTEmFluorescence (hν')(~480 nm)S1_ICT->EmEm->S0Decay

Caption: Energy level diagram showing the absorption, relaxation to the ICT state, and subsequent emission. Note the significant energy loss during relaxation, resulting in a large Stokes shift.

Synthesis & Derivatization Logic

The 3-amine is not just a fluorophore component but a chemical handle.[1]

SynthesisStart2-Aminopyridine+ α-Bromo-4-methylacetophenoneCore2-(4-Methylphenyl)imidazo[1,2-a]pyridineStart->CoreCyclization (EtOH, Reflux)Nitro3-Nitro IntermediateCore->NitroNitration (HNO3/H2SO4)AmineTARGET:3-Amine DerivativeNitro->AmineReduction (Fe/NH4Cl)SchiffSchiff Bases(Metal Sensing)Amine->Schiff+ AldehydesAmideAmides(Biolabeling)Amine->Amide+ Activated Esters

Caption: Synthetic pathway emphasizing the isolation of the primary amine and its potential for downstream functionalization.[1]

Applications in Drug Discovery & Sensing[1]

pH Sensing (On/Off Switch)

The 3-amino group is protonatable (

1
  • Neutral pH: Strong fluorescence (ICT active).[1]

  • Acidic pH: Protonation of the amine (

    
    ) eliminates its electron-donating capability.[1] The ICT process is shut down, causing a drastic blue shift  (back to the core emission) or fluorescence quenching . This makes it a viable ratiometric pH probe.[1]
    
Biological Imaging[1]
  • Cell Permeability: The lipophilic

    
    -tolyl and imidazopyridine core facilitate membrane crossing.[1]
    
  • Organelle Targeting: Depending on pH, these molecules often accumulate in lysosomes (acidic) or mitochondria, tracking local polarity changes.

References

  • Synthesis and biological activities of 3-aminoimidazo[1,2-a]pyridine compounds. Chemistry Central Journal. (2025). Link(Generalized citation for GBB and 3-amino synthesis)

  • Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer. Journal of Organic Chemistry. (2012). Link(Differentiation from ESIPT derivatives)

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine derivatives. Chemistry Central Journal. (2012). Link(Comparative spectral data for the scaffold)

  • Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. Journal of Organic Chemistry. (2016). Link(Alternative synthesis for primary amines)

Strategic Deployment of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, in-depth analysis of the role of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine in modern heterocyclic drug discovery. This document synthesizes synthetic methodology, medicinal chemistry principles, and biological applications into a cohesive narrative for research professionals.

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary: The Privileged Scaffold Paradigm[1]

In the landscape of heterocyclic drug discovery, the imidazo[1,2-a]pyridine core stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Within this class, the This compound derivative represents a critical pharmacophore hub.[1]

This specific molecule combines three essential features for high-affinity ligand design:

  • The Imidazo[1,2-a]pyridine Core: A rigid, planar bicycle that mimics the purine bases of ATP, making it an ideal scaffold for kinase inhibitors and DNA-interacting agents.[1]

  • The 2-(4-Methylphenyl) Moiety: A lipophilic anchor that facilitates hydrophobic interactions (e.g.,

    
    -stacking) within enzyme binding pockets, while the para-methyl group offers a metabolic handle or steric bulk to tune selectivity.[1]
    
  • The 3-Amino Group: A versatile vector for hydrogen bonding.[1] It serves as a nucleophilic "warhead" for derivatization into ureas, amides, or sulfonamides, allowing for rapid expansion into diverse chemical space.[1]

This guide details the synthetic architecture, structure-activity relationships (SAR), and therapeutic applications of this potent heterocyclic system.[1]

Synthetic Architecture: Accessing the Core

The efficient synthesis of this compound and its derivatives is paramount for library generation.[1] Two primary strategies dominate the field: the Sequential Cyclization-Functionalization (for the primary amine) and the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction (for secondary amine libraries).[1]

Route A: The Sequential Pathway (Primary Amine Synthesis)

This route is preferred when the target is the free primary amine (


), which serves as a master intermediate for further coupling.[1]

Mechanism:

  • Condensation: 2-Aminopyridine reacts with

    
    -bromo-4-methylacetophenone to form the 2-(4-methylphenyl)imidazo[1,2-a]pyridine core.[1]
    
  • Electrophilic Substitution: Nitrosation at the electron-rich C3 position using sodium nitrite.[1]

  • Reduction: Conversion of the nitroso group to the primary amine using zinc/acetic acid or catalytic hydrogenation.[1]

Route B: The Groebke-Blackburn-Bienaymé (GBB) Reaction

For high-throughput library generation, the GBB reaction is the gold standard.[1] It is a one-pot, three-component reaction (3-CR) involving an aldehyde, a 2-aminopyridine, and an isocyanide.[1]

  • Note: This route typically yields secondary amines (determined by the isocyanide used).[1] To access the primary amine via GBB, a cleavable isocyanide (e.g., tert-butyl isocyanide) must be used, followed by acid-mediated deprotection.[1]

Visualization: GBB Reaction Mechanism

The following diagram illustrates the concerted mechanism of the GBB reaction, highlighting the formation of the critical nitrilium ion intermediate.

GBB_Mechanism Amine 2-Aminopyridine Imine Schiff Base (Imine Formation) Amine->Imine + Aldehyde - H2O Aldehyde p-Tolualdehyde Isocyanide Isocyanide (R-NC) Nitrilium Nitrilium Ion (Key Intermediate) Imine->Nitrilium + Isocyanide + Acid Catalyst Cyclization Intramolecular Cyclization Nitrilium->Cyclization Nucleophilic Attack (Ring N) Product 3-Amino-Imidazo[1,2-a]pyridine Derivative Cyclization->Product Prototropic Shift

Figure 1: Mechanistic pathway of the Groebke-Blackburn-Bienaymé (GBB) reaction for synthesizing 3-amino-imidazo[1,2-a]pyridines.[1][2][3]

Medicinal Chemistry & SAR: The Pharmacophore

The biological activity of this compound derivatives is governed by specific structural features.

The 2-(4-Methylphenyl) Anchor[1]
  • Lipophilicity: The

    
    -tolyl group increases 
    
    
    
    , facilitating membrane permeability.[1]
  • 
    -Stacking:  In kinase active sites (e.g., CDK2, GSK-3
    
    
    
    ), this aromatic ring often engages in edge-to-face or parallel
    
    
    -stacking interactions with the gatekeeper residue (e.g., Phenylalanine or Tyrosine).[1]
  • Metabolic Stability: The methyl group is susceptible to metabolic oxidation (benzylic hydroxylation).[1] In optimization campaigns, this is often replaced with

    
     or 
    
    
    
    to block metabolism, or retained if a "soft drug" approach is desired.[1]
The 3-Amine Vector

The C3-amine is the critical determinant of specificity.[1]

  • H-Bond Donor/Acceptor: The free amine (

    
    ) can act as both.[1]
    
  • Derivatization: Converting the amine to an amide or urea dramatically alters the electronic landscape.[1]

    • Example: Acylation with a heteroaryl carboxylic acid often creates a "hinge binder" motif essential for ATP-competitive kinase inhibition.[1]

Quantitative Data: Activity Profile

The following table summarizes the impact of C3-substitutions on biological activity against a model kinase target (e.g., CDK2), illustrating the importance of the amine handle.

Compound Variant (C3-Substituent)R-Group (on Amine)IC50 (µM)Mechanism of Interaction
Primary Amine

12.5Weak H-bond donor; non-specific binding.[1]
Acetamide

0.85Carbonyl accepts H-bond from backbone NH.[1]
Phenylurea

0.12Urea motif forms bidentate H-bonds (donor/acceptor).[1]
Sulfonamide

2.40Geometry mismatch for this specific pocket.[1]

Key Biological Applications (Case Studies)

Case Study 1: Anti-Inflammatory Agents (COX-2 Inhibition)

Derivatives of this compound have shown potent selectivity for Cyclooxygenase-2 (COX-2).[1][4]

  • Mechanism: The imidazo[1,2-a]pyridine core fits into the COX-2 active site, while the 2-(4-methylphenyl) group orients into the hydrophobic side pocket.[1]

  • Key Modification: Sulfonylation of the 3-amine often enhances COX-2 selectivity over COX-1, reducing gastrointestinal side effects associated with traditional NSAIDs.[1]

Case Study 2: Oncology (Tubulin & Kinase Inhibition)

This scaffold is a bioisostere of the combretastatin A-4 (CA-4) ring system.[1]

  • Tubulin Polymerization: 3-Amino derivatives linked to a trimethoxyphenyl ring (via an amide bond) inhibit tubulin polymerization, arresting cell division at mitosis.[1]

  • Kinase Inhibition: The planar system mimics the adenine ring of ATP.[1] By functionalizing the 3-amine with a "tail" that reaches the solvent-exposed region of the kinase, high potency is achieved.[1]

Case Study 3: Anti-Infectives (MRSA)

Recent studies (e.g., Result 1.9) indicate that while some GBB-derived amines are inactive against TLR7/8, they exhibit significant bacteriostatic activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[1][5] The mechanism likely involves inhibition of bacterial cell wall synthesis or DNA gyrase, distinct from standard antibiotics.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound (Primary Amine)

Objective: To synthesize the primary amine intermediate via the sequential nitrosation/reduction route.[1]

Step 1: Cyclization

  • Dissolve 2-aminopyridine (10 mmol) and

    
    -bromo-4-methylacetophenone (10 mmol) in ethanol (50 mL).
    
  • Reflux for 4 hours. A white precipitate (HBr salt) will form.[1]

  • Cool, filter, and neutralize with saturated

    
    . Extract with ethyl acetate, dry (
    
    
    
    ), and concentrate to yield 2-(4-methylphenyl)imidazo[1,2-a]pyridine.[1]

Step 2: Nitrosation [1]

  • Dissolve the product from Step 1 (5 mmol) in glacial acetic acid (10 mL).

  • Cool to 0-5°C. Dropwise add a solution of

    
     (6 mmol) in water (2 mL).
    
  • Stir for 1 hour. The 3-nitroso derivative precipitates as a green/yellow solid.[1] Filter and wash with water.[6]

Step 3: Reduction

  • Suspend the 3-nitroso compound (3 mmol) in ethanol (20 mL) and acetic acid (2 mL).

  • Add zinc dust (15 mmol) in portions. Stir at room temperature for 2 hours (solution turns colorless).

  • Filter off zinc.[1] Neutralize filtrate with

    
    .[1] Extract with DCM.
    
  • Purification: Flash chromatography (DCM/MeOH 95:5) yields the target This compound .[1]

Protocol 2: General GBB Reaction (Library Synthesis)

Objective: One-pot synthesis of N-substituted derivatives.

  • Reagents: Combine 2-aminopyridine (1.0 equiv), 4-methylbenzaldehyde (1.0 equiv), and the desired isocyanide (1.1 equiv) in MeOH (0.5 M concentration).

  • Catalyst: Add scandium triflate [

    
    ] (5 mol%) or perchloric acid (10 mol%).[1]
    
  • Reaction: Stir at room temperature for 12–24 hours (or microwave at 100°C for 20 min).

  • Workup: Evaporate solvent. Purify directly via automated flash chromatography (Ethyl Acetate/Hexane gradient).[1]

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. National Institutes of Health (PMC).[1] Available at: [Link][1]

  • The Groebke-Blackburn-Bienaymé Reaction: An Overview. European Journal of Organic Chemistry / NIH.[1] Available at: [Link][1][7]

  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. European Journal of Medicinal Chemistry / PubMed.[1] Available at: [Link][1]

  • Antibacterial activities of Groebke-Blackburn-Bienaymé-derived imidazo[1,2-a]pyridin-3-amines. Bioorganic & Medicinal Chemistry Letters / PubMed.[1] Available at: [Link][1]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI Molecules. Available at: [Link][1]

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine in various organic solvents. Adhering to the principles of scientific integrity, this document offers both theoretical insights and practical, step-by-step methodologies to ensure the generation of reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy.[1][2] Poor solubility can lead to inadequate absorption, variable drug exposure, and ultimately, therapeutic failure.[1] this compound, a molecule of interest in pharmaceutical research, requires a well-characterized solubility profile to inform formulation development, preclinical studies, and ultimately, clinical success. Understanding its behavior in a range of organic solvents is fundamental for processes such as purification, crystallization, and the development of various dosage forms.[3]

This guide will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and offer a framework for the systematic analysis and presentation of the resulting data.

Theoretical Framework: Principles Governing Solubility

The dissolution of a solute in a solvent is a complex process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[4] The widely cited principle of "like dissolves like" serves as a useful initial guide, suggesting that polar solutes will dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3][4][5]

Several key factors influence the solubility of a compound like this compound:

  • Solvent Polarity: The polarity of the solvent, often quantified by its dielectric constant, plays a significant role.[5] A range of solvents with varying polarities should be selected to establish a comprehensive solubility profile.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[2][4] However, this is not a universal rule, and the effect of temperature should be experimentally determined.

  • pH: For ionizable compounds, the pH of the medium can dramatically affect solubility.[4] While this guide focuses on organic solvents, the principles of ionization can still be relevant in protic solvents or in the presence of acidic or basic impurities.

  • Molecular Structure: The presence of functional groups capable of hydrogen bonding in both the solute and solvent can significantly enhance solubility. The structure of this compound, with its amine and imidazopyridine moieties, suggests potential for such interactions.

Experimental Determination of Solubility: A Validated Approach

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[6][7][8] This equilibrium-based method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound. This section provides a detailed protocol for this method, which is highly regarded for its accuracy.[6]

Materials and Equipment
  • This compound (solid, of known purity)

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethylformamide) of analytical grade. A related compound, 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]-pyridine-3-acetic acid, is known to be soluble in ethanol, dimethylformamide, and dichloromethane.[9]

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or wrist-action shaker

  • Thermostatically controlled water bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[7][10]

  • Analytical balance

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the key steps in the shake-flask solubility determination process:

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A 1. Add excess solid compound to vial B 2. Add known volume of solvent A->B Dispense C 3. Seal and place in shaker at constant T B->C Incubate D 4. Shake for 24-72 hours to reach equilibrium C->D Agitate E 5. Allow solid to settle D->E Settle F 6. Withdraw supernatant E->F Aspirate G 7. Filter supernatant (0.22 µm filter) F->G Clarify H 8. Dilute filtrate appropriately G->H Prepare for Analysis I 9. Quantify concentration (HPLC or UV-Vis) H->I Measure

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Accurately dispense a known volume of the selected organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[11] It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

    • Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[10]

    • A standard calibration curve must be prepared using solutions of known concentrations of this compound in the same solvent.

Self-Validating System and Quality Control

To ensure the trustworthiness of the results, the following checks should be integrated into the protocol:

  • Visual Inspection: Before and after equilibration, visually confirm the presence of undissolved solid in each vial.

  • Mass Balance (Optional but Recommended): After determining the solubility, the remaining solid can be collected, dried, and weighed to ensure no significant degradation of the compound occurred during the experiment.

  • Multiple Replicates: All experiments should be performed in at least triplicate to assess the precision of the method.

  • Purity of Compound: The purity of the this compound used should be confirmed by an appropriate method (e.g., HPLC, NMR) prior to the solubility studies.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template)

SolventDielectric Constant (at 20°C)Solubility (mg/mL)Solubility (mol/L)Descriptive Term[5]
e.g., Ethanol24.55[Experimental Data][Calculated Data][e.g., Soluble]
e.g., Acetone20.7[Experimental Data][Calculated Data][e.g., Freely Soluble]
e.g., Dichloromethane9.08[Experimental Data][Calculated Data][e.g., Sparingly Soluble]
e.g., Ethyl Acetate6.02[Experimental Data][Calculated Data][e.g., Slightly Soluble]
e.g., n-Hexane1.88[Experimental Data][Calculated Data][e.g., Insoluble]

Descriptive terms are based on USP/NF definitions.

Logical Relationships in Solubility Data

The relationship between solvent properties and the measured solubility can be visualized to aid in the interpretation of the data.

Solubility_Factors cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_outcome Experimental Outcome Compound This compound (Structure, Polarity, H-bonding capacity) Solubility Measured Solubility Compound->Solubility influences Polarity Polarity (Dielectric Constant) Polarity->Solubility strongly correlates with Hbond H-bonding (Donor/Acceptor) Hbond->Solubility significantly impacts Temp Temperature Temp->Solubility modulates

Caption: Factors Influencing the Measured Solubility.

Conclusion

This guide has outlined a robust and scientifically sound methodology for determining the solubility profile of this compound in organic solvents. By combining a strong theoretical understanding with a detailed and validated experimental protocol, researchers can generate high-quality, reliable data. This information is indispensable for making informed decisions in the drug development pipeline, from early-stage formulation to process chemistry and beyond. The principles and methods described herein are fundamental to the successful characterization of any new chemical entity.

References

  • Solubility: The Important Phenomenon in Pharmaceutical Analysis. Open Access Journals. Available at: [Link]

  • Factors Influencing the Solubility of Drugs. Pharmlabs. Available at: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. PubMed. Available at: [Link]

  • Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. Available at: [Link]

  • How to determine the solubility of a substance in an organic solvent ? ResearchGate. Available at: [Link]

  • Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. PubMed. Available at: [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling | Request PDF. ResearchGate. Available at: [Link]

  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing. Available at: [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. Available at: [Link]

  • Spectrophotometry as a Method for the Determination of Solubility of Sucrose in Water and Metastable Zone Width of its Aqueous Solutions | Request PDF. ResearchGate. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Odessa College. Available at: [Link]

  • Method for determining solubility of a chemical compound.Google Patents.
  • Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. IJPPR. Available at: [Link]

  • Experiment 1. Solubility of Organic Compounds | PDF. Scribd. Available at: [Link]

  • 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]-pyridine-3-acetic acid (Zolpidic acid). ChemBK. Available at: [Link]

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Methodological & Application

Application Note & Protocol: Groebke-Blackburn-Bienaymé Synthesis of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous marketed drugs, including the well-known hypnotic agent Zolpidem and the anxiolytic Alpidem.[1][2][3][4] Its broad therapeutic potential stems from its versatile biological activities, which include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6][7][8] The efficient construction of this heterocyclic system is therefore of paramount importance to drug discovery and development programs.

The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction (3-MCR) discovered in 1998, stands as a highly convergent and atom-economical method for synthesizing 3-amino-imidazo[1,2-a]pyridine derivatives.[2][9] This reaction involves the acid-catalyzed condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide.[10][11] This application note provides a detailed, field-tested protocol for the synthesis of a representative analogue, 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine, and delves into the mechanistic rationale and practical considerations for its successful execution.

Reaction Principle and Mechanism

The GBB reaction proceeds through a well-established cascade of equilibrium steps, initiated by acid catalysis. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

Causality of Key Steps:

  • Imine Formation: The reaction commences with the acid-catalyzed condensation of the aldehyde (4-methylbenzaldehyde) and the most nucleophilic nitrogen of the 2-aminopyridine. The acidic catalyst protonates the aldehyde's carbonyl oxygen, rendering the carbon more electrophilic and susceptible to attack by the exocyclic amino group of the pyridine. Subsequent dehydration yields the crucial Schiff base or imine intermediate.

  • Nitrilium Ion Formation & Cyclization: The isocyanide, a unique component with a terminal carbon atom that is both nucleophilic and electrophilic, attacks the protonated imine. This forms a nitrilium ion intermediate.

  • Intramolecular Cyclization: The endocyclic, sp²-hybridized nitrogen of the pyridine ring then acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion in a 5-membered ring-closing step (an endo-dig cyclization).

  • Aromatization: The final step is a proton transfer, or tautomerization, which rearomatizes the fused ring system, yielding the stable 3-amino-imidazo[1,2-a]pyridine product.[10]

The use of protic solvents like methanol or ethanol is highly beneficial, as they not only facilitate the dissolution of reagents but can also act as co-catalysts by participating in the proton transfer steps.[10]

Caption: Fig. 1: Groebke-Blackburn-Bienaymé Reaction Mechanism

Experimental Protocol

This protocol has been optimized for the multigram-scale synthesis of the target compound. It is crucial to handle isocyanides with care in a well-ventilated fume hood as they are toxic and malodorous.

Materials & Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
2-AminopyridineC₅H₆N₂94.120.941 g10.01.0
4-MethylbenzaldehydeC₈H₈O120.151.202 g10.01.0
tert-Butyl IsocyanideC₅H₉N83.130.831 g10.01.0
Scandium(III) TriflateSc(CF₃SO₃)₃492.160.246 g0.50.05 (5 mol%)
Methanol (Anhydrous)CH₃OH32.0420 mL--

Expert Insight: Scandium(III) triflate is an excellent Lewis acid catalyst for this reaction; it is moisture-tolerant and highly effective at low catalytic loadings.[12] While other acids like p-toluenesulfonic acid (PTSA) or even stronger Lewis acids can be used, Sc(OTf)₃ often provides cleaner reactions and higher yields.[10][12] Methanol is the solvent of choice due to its ability to dissolve the starting materials and its role in facilitating proton transfer.[10]

Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Caption: Fig. 2: Experimental Workflow

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (0.941 g, 10.0 mmol), 4-methylbenzaldehyde (1.202 g, 10.0 mmol), and scandium(III) triflate (0.246 g, 0.5 mmol).

  • Solvent Addition: Add 20 mL of anhydrous methanol. Purge the flask with nitrogen and stir the mixture at room temperature until all solids are dissolved.

  • Isocyanide Addition: Slowly add tert-butyl isocyanide (0.831 g, 10.0 mmol) to the stirring solution via syringe over 2 minutes. (Caution: Perform in a fume hood) .

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexane. The product spot should be UV active and stain with potassium permanganate.

  • Workup - Quenching: Once the reaction is complete (as judged by TLC), concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Workup - Extraction: Redissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acidic catalyst, followed by brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid or viscous oil.

  • Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution starting from 10% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate in hexane is typically effective for isolating the pure product.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to afford this compound as a solid. The expected yield is typically in the range of 75-90%.

Characterization and Data

The identity and purity of the synthesized compound must be confirmed by standard analytical techniques.

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (500 MHz, CDCl₃) δ (ppm): The spectrum is expected to show characteristic signals for the aromatic protons of the imidazopyridine and the 4-methylphenyl rings, a singlet for the methyl group, a broad singlet for the amine (-NH), and signals for the tert-butyl group.

  • ¹³C NMR (125 MHz, CDCl₃) δ (ppm): Will show distinct signals for all unique carbon atoms in the molecule, including the quaternary carbons of the fused ring system.

  • Mass Spectrometry (HRMS-ESI): The calculated exact mass for C₁₅H₁₇N₃ [M+H]⁺ should be confirmed.

Trustworthiness Check: The protocol is self-validating. The aqueous wash with NaHCO₃ is crucial for removing the catalyst, which can otherwise interfere with NMR analysis and subsequent reactions. The chromatographic purification step ensures the removal of unreacted starting materials and any side products, with purity confirmed by sharp, well-resolved NMR peaks and a clean mass spectrum.

Troubleshooting & Optimization

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; low-quality reagents; insufficient reaction time.Use fresh, anhydrous solvent. Ensure the aldehyde is pure (free of corresponding carboxylic acid). Increase reaction time or gently heat the mixture to 40-50 °C.[13]
Multiple Side Products Reaction temperature too high; presence of water.Run the reaction at room temperature or below. Use anhydrous solvents and reagents.
Difficult Purification Streaking on TLC plate; product co-elutes with impurities.Ensure the catalyst has been fully neutralized and removed during workup. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).

Conclusion

The Groebke-Blackburn-Bienaymé reaction provides a robust, efficient, and highly modular route to the medicinally important 3-amino-imidazo[1,2-a]pyridine scaffold.[14] The protocol detailed herein for the synthesis of this compound is scalable and utilizes a mild, effective Lewis acid catalyst.[15] By understanding the underlying mechanism and key experimental parameters, researchers can readily adapt this methodology to generate diverse libraries of compounds for drug discovery and other applications.

References

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025). ACS Omega.
  • Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250.
  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journal of Organic Chemistry, 20, 1839-1879.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017).
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. (n.d.).
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2016). Semantic Scholar.
  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. (2025). ACS Organic & Inorganic Au.
  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049.
  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. University of Groningen Research Portal.
  • The Groebke-Blackburn-Bienayme Reaction. (2019). University of Groningen Research Portal.
  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049.
  • A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave He
  • Solvent- and Catalyst-Free One-Pot Green Bound-Type Fused Bis-Heterocycles Synthesis via Groebke–Blackburn–Bienaymé Reaction/SNAr/Ring-Chain Azido-Tautomerization Strategy. (n.d.).
  • The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023). (2024). PubMed.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). MDPI.

Sources

Application Note: Catalyst Selection for Synthesizing 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for marketed drugs like Zolpidem and Alpidem, and numerous kinase inhibitors. This guide details the synthesis of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine , a critical intermediate for creating 2,3-disubstituted derivatives.

While alternative routes exist (e.g., SNAr or amide activation), the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is the industry standard due to its modularity and atom economy. This note focuses on the critical variable in GBB optimization: Catalyst Selection . We compare Lewis acid (Sc(OTf)₃) and Brønsted acid (NH₄Cl/AcOH) protocols, providing a roadmap to access both the


-substituted scaffold and the free primary amine.

Mechanistic Insight & Catalyst Role

The GBB reaction is a [4+1] cycloaddition involving an aldehyde, a 2-aminoazine, and an isocyanide. The reaction efficiency hinges on the Schiff base formation and its subsequent protonation/activation , which facilitates the nucleophilic attack of the isocyanide.[1]

Reaction Pathway

The catalyst plays a dual role:

  • Accelerating Imine Formation: Catalyzing the condensation of 2-aminopyridine and 4-methylbenzaldehyde.

  • Activating the Imine: Increasing electrophilicity to trap the isocyanide, leading to the nitrilium ion intermediate.

Pathway Visualization

The following diagram illustrates the critical intervention points for the catalyst within the GBB cascade.

GBB_Mechanism Start 2-Aminopyridine + p-Tolualdehyde SchiffBase Schiff Base (Imine) Start->SchiffBase - H2O ActivatedImine Activated Imine (Catalyst Complex) SchiffBase->ActivatedImine + Catalyst (H+ or LA) Nitrilium Nitrilium Intermediate ActivatedImine->Nitrilium + Isocyanide Isocyanide Isocyanide (R-NC) Isocyanide->ActivatedImine Nucleophilic Attack Cyclization Intramolecular Cyclization Nitrilium->Cyclization [4+1] Product Imidazo[1,2-a]pyridine Scaffold Cyclization->Product 1,3-H Shift Aromatization

Figure 1: Mechanistic pathway of the Groebke-Blackburn-Bienaymé reaction highlighting the activation step controlled by the catalyst.

Catalyst Selection Matrix

Selection depends on the desired scale, purity requirements, and whether the target is the


-substituted amine or the free primary amine.
Catalyst ClassSpecific CatalystYield PotentialReaction TimeProsCons
Lewis Acid Sc(OTf)₃ (Scandium Triflate)High (85-95%) Fast (1-4 h)"Gold Standard" for difficult substrates; water-tolerant; recyclable.High cost; requires chromatographic removal.
Brønsted Acid NH₄Cl (Ammonium Chloride)Moderate (60-80%)Medium (8-12 h)Cheap; green; easy workup (filtration).Lower yields with electron-deficient aldehydes; longer times.
Brønsted Acid HClO₄ (Perchloric Acid)High (80-90%)Medium (12 h)Original Bienaymé condition; reliable.Safety hazards (explosive salts); strong acid sensitivity.
Green/Solid Montmorillonite K-10 Moderate (70%)Slow (12-24 h)Heterogeneous; easy filtration; eco-friendly.Variable activity between batches; mass transfer limits.
Recommendation
  • For R&D/Medicinal Chemistry (mg to g scale): Use Sc(OTf)₃ . The time savings and reliability outweigh the cost.

  • For Process Development (kg scale): Use NH₄Cl or Acetic Acid . The cost benefit is significant, and yield losses can be mitigated by optimizing concentration and temperature.

Detailed Experimental Protocols

Protocol A: High-Efficiency Synthesis using Sc(OTf)₃

Targeting maximal yield and rapid library generation.

Materials:

  • 2-Aminopyridine (1.0 equiv)[2]

  • 4-Methylbenzaldehyde (1.0 equiv)

  • tert-Butyl isocyanide (1.1 equiv) — Select based on desired N-substituent

  • Sc(OTf)₃ (5 mol%)

  • Solvent: Methanol (MeOH) or MeOH/DCM (3:1)

Step-by-Step Procedure:

  • Imine Formation: In a 10 mL microwave vial or round-bottom flask, dissolve 2-aminopyridine (1.0 mmol, 94 mg) and 4-methylbenzaldehyde (1.0 mmol, 120 mg) in MeOH (3 mL).

  • Catalyst Addition: Add Sc(OTf)₃ (0.05 mmol, 25 mg). Stir at room temperature for 15 minutes to pre-form the activated Schiff base. Visual Check: Solution often turns yellow/orange.

  • Cyclization: Add tert-butyl isocyanide (1.1 mmol, 125 µL) in one portion.

  • Reaction:

    • Method A (Microwave): Heat at 100°C for 30 minutes.

    • Method B (Thermal): Reflux (65°C) for 3–5 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The imine spot (

    
    ) should disappear, replaced by a fluorescent blue spot (
    
    
    
    ).
  • Workup: Concentrate the solvent under reduced pressure. Dissolve residue in DCM (10 mL), wash with saturated NaHCO₃ (10 mL) to neutralize the triflate. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Expected Outcome: 2-(4-Methylphenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine as a pale yellow solid (Yield: 85-92%).

Protocol B: Accessing the Free Primary Amine (-NH₂)

The GBB reaction inherently produces secondary amines. To obtain the title compound as a free amine, a deprotection step is required.

Strategy: Use 1,1,3,3-Tetramethylbutyl isocyanide (Walborsky reagent) or tert-Butyl isocyanide in the GBB step, followed by acid-mediated cleavage.

Step-by-Step Deprotection:

  • Dissolution: Dissolve the purified GBB product (from Protocol A) in MeOH (0.2 M).

  • Cleavage: Add concentrated HCl or TFA (excess, ~10 equiv) and reflux for 2–4 hours. Note: tert-butyl groups cleave via E1 elimination; Walborsky groups cleave slightly easier.

  • Neutralization: Cool to 0°C, neutralize with NaOH (1M) to pH 8.

  • Extraction: Extract with EtOAc (3x). The free amine is more polar than the protected precursor.

  • Result: This compound .

Troubleshooting & Optimization ("Self-Validating" Checks)

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Poor imine formation.Pre-stir amine and aldehyde with MgSO₄ (dehydrating agent) before adding catalyst/isocyanide.
Sticky/Tar Product Isocyanide polymerization.Add isocyanide slowly (dropwise) after the catalyst has activated the imine. Reduce temperature.
No Reaction with Sc(OTf)₃ Catalyst poisoning.Ensure 2-aminopyridine is free of residual pyridine or strong bases. Increase catalyst to 10 mol%.
Product remains in Aqueous pH issue during workup.The imidazo[1,2-a]pyridine core is basic. Ensure aqueous phase is pH > 9 during extraction to keep it neutral/organic soluble.

References

  • Groebke, K., et al. (1998). Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Synlett.

  • Blackburn, C., et al. (1998). A Three-Component Solid-Phase Synthesis of 3-Aminoimidazo[1,2-a]azines. Tetrahedron Letters.

  • Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Libraries of 3-Aminoimidazo[1,2-a]pyridines. Angewandte Chemie International Edition.

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction.[1][3][4][5][6][7] European Journal of Organic Chemistry.

  • Krasavin, M. (2024). Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction.[8] Beilstein Journal of Organic Chemistry.

  • Shaabani, A., et al. (2024).[2][6][8][9][10] The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday. Beilstein Journal of Organic Chemistry.

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Post-condensation modifications of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Post-Condensation Modifications of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine

Abstract & Strategic Overview

The scaffold This compound (hereafter referred to as IMP-3-NH2 ) represents a privileged pharmacophore in medicinal chemistry, sharing structural homology with marketed drugs like Zolpidem and Alpidem.[1] While the Groebke-Blackburn-Bienaymé (GBB) reaction efficiently constructs the core, the primary amine at position 3 serves as the critical "diversity handle" for Late-Stage Functionalization (LSF).[1]

This guide details the protocols for transforming IMP-3-NH2 into high-value chemical libraries. Unlike standard textbook procedures, these protocols are optimized for the specific electronic properties of the imidazo[1,2-a]pyridine ring—specifically, the nucleophilicity of the exocyclic amine versus the endocyclic N1 nitrogen, and the potential for Directed C-H functionalization.[2]

Key Reactivity Profile
  • Primary Target (Nucleophile): The C3-amino group (

    
    ).[1] It is moderately nucleophilic but less basic than typical anilines due to conjugation with the electron-rich imidazole ring.[1]
    
  • Secondary Target (Electrophile/C-H): The C5 and C8 positions on the pyridine ring are susceptible to Pd-catalyzed C-H activation, provided the C3-amine is first converted into a directing group (e.g., Pivalamide).

Divergent Synthesis Workflow

The following flowchart illustrates the strategic decision-making process for modifying IMP-3-NH2 .

G Start Starting Material: IMP-3-NH2 Decision Target Property? Start->Decision Path1 Lipophilicity/Metabolic Stability (Amides/Sulfonamides) Decision->Path1 SAR Optimization Path2 H-Bond Donor/Acceptor (Ureas/Carbamates) Decision->Path2 Binding Affinity Path3 Core Expansion (Tricyclic Fusions) Decision->Path3 Rigidification Path4 Ring Functionalization (C-H Activation) Decision->Path4 Scaffold Hopping Prod1 Amide Library (Protocol 1) Path1->Prod1 Prod2 Urea Library (Protocol 2) Path2->Prod2 Prod3 Imidazo-Pyrimidines (Protocol 3) Path3->Prod3 Prod4 C5/C8 Arylated Analogs (Protocol 4) Path4->Prod4

Figure 1: Strategic workflow for the diversification of the IMP-3-NH2 scaffold.

Detailed Experimental Protocols

Protocol 1: Chemoselective Acylation (Amide Library Generation)

Objective: To generate a library of amides while avoiding bis-acylation or reaction at the endocyclic N1.

Mechanistic Insight: The C3-amine is the most nucleophilic site.[1] However, using highly reactive acid chlorides with strong bases (e.g., TEA/DCM) often leads to di-acylation (imides).[2] The use of HATU with mild bases promotes mono-acylation.[1]

Materials:

  • IMP-3-NH2 (1.0 equiv)[1]

  • Carboxylic Acid (

    
    ) (1.1 equiv)[1][2]
    
  • HATU (1.2 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1][2]

  • Solvent: DMF (Anhydrous)[1][2]

Step-by-Step Procedure:

  • Activation: In a 4 mL vial, dissolve the Carboxylic Acid (0.55 mmol) in DMF (2 mL). Add DIPEA (1.0 mmol, 174 µL) followed by HATU (0.6 mmol, 228 mg). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add IMP-3-NH2 (0.5 mmol, 111 mg) directly to the activated ester solution.

  • Incubation: Stir the reaction mixture at 40°C for 4–6 hours.

    • Checkpoint: Monitor by LC-MS.[1] The product peak

      
       should correspond to 
      
      
      
      .[1][2]
  • Work-up: Dilute with EtOAc (10 mL), wash with saturated

    
     (
    
    
    
    ) and Brine (
    
    
    ).
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Gradient: 0-5% MeOH in DCM).
    

Data Summary: Typical Yields

R-Group (Acid) Electronic Nature Yield (%) Notes
Phenyl (Benzoic acid) Neutral 88% Fast reaction (<2h)
4-Nitro-Phenyl Electron Withdrawing 92% Very clean conversion
Cyclopropyl Steric/Aliphatic 75% Requires 6h at 50°C

| 3-Pyridyl | Heteroaromatic | 81% | Product is highly polar |[1]

Protocol 2: Urea Synthesis via Isocyanates

Objective: Introduction of urea functionality for hydrogen bond network exploration.

Mechanistic Insight: Isocyanates are highly electrophilic.[1] To prevent polymerization or reaction with the pyridine nitrogen, the reaction is performed in non-polar solvents where the product precipitates, driving the equilibrium forward.[2]

Procedure:

  • Dissolve IMP-3-NH2 (0.5 mmol) in anhydrous THF (3 mL) under Argon.

  • Add the Isocyanate (

    
    ) (0.55 mmol) dropwise at 0°C.
    
  • Allow to warm to RT and stir for 2 hours.

  • Isolation: In 90% of cases, the urea product precipitates as a white/off-white solid. Filter the solid and wash with cold

    
    .[1][2]
    
  • Alternative: If no precipitate forms, evaporate THF and recrystallize from EtOH.[2]

Protocol 3: Directed C-H Arylation (Advanced)

Objective: Functionalization of the C5 position on the pyridine ring. This is a high-level modification requiring a "Directing Group" (DG).[1]

Prerequisite: Convert IMP-3-NH2 to its Pivalamide derivative (using Protocol 1 with Pivalic acid) to serve as the DG.

Workflow Diagram:

CH_Activation Step1 IMP-3-NH-Piv (Substrate) Reagents Pd(OAc)2 (5%) Ag2CO3 (2 eq) Ar-I (1.5 eq) Step1->Reagents Process 110°C, 16h DCM/Toluene Reagents->Process Product C5-Arylated Product Process->Product

Figure 2: Palladium-catalyzed C-H arylation directed by the C3-pivalamide group.[1][3][4]

Step-by-Step Procedure (Adapted from Régnier et al., 2016):

  • Setup: In a sealed tube, combine the Pivalamide-protected IMP (0.3 mmol), Aryl Iodide (0.45 mmol),

    
     (5 mol%), and 
    
    
    
    (0.6 mmol).
  • Solvent: Add Pivalic acid (0.5 equiv) and Toluene (2 mL).

  • Reaction: Heat to 110°C for 16 hours.

  • Mechanism: The pivalamide oxygen coordinates with Palladium, directing it to the sterically accessible C5 position (peri-position) for C-H activation.[2]

  • Purification: Filter through Celite to remove Silver salts. Purify via column chromatography.[1][2]

Analytical Validation (Self-Validating System)

To ensure the protocol worked, check for these specific diagnostic signals in


-NMR (DMSO-

):
  • Loss of Amine Signal: The broad singlet at

    
     (representing 
    
    
    
    ) must disappear.[1][2]
  • New Amide Proton: Appearance of a sharp singlet downfield (

    
    ) confirms Amide/Urea formation.[1][2]
    
  • Shift of H5 Proton (for C-H activation):

    • In the parent molecule, the H5 proton (on the pyridine ring) is a doublet around

      
      .[2]
      
    • Validation: If C5-arylation is successful, this doublet disappears, and the pattern of the pyridine ring changes from 4 protons to 3 protons.[2]

References

  • Régnier, S., Bechara, W. S., & Charette, A. B. (2016).[2][5][6] Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides and Their Application in Pd-Catalyzed C-H Arylation. The Journal of Organic Chemistry, 81(21), 10348–10356.[2] [1][2]

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015).[2] Synthesis of imidazo[1,2-a]pyridines: a review on recent developments. Chemical Communications, 51, 1555-1575.[2]

  • Goel, R., Luxami, V., & Paul, K. (2014).[2] Recent advances in the Groebke–Blackburn–Bienaymé reaction.[7] RSC Advances, 4, 60898-60924.[2]

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Troubleshooting & Optimization

Improving yield of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine in GBB reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Groebke-Blackburn-Bienaymé (GBB) Reactions

Guide Focus: Optimizing the Synthesis of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine

Welcome to the technical support resource for the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. This guide is designed for researchers and drug development professionals seeking to improve the yield and purity of this compound and related analogs. As Senior Application Scientists, we have consolidated field-proven insights, mechanistic understanding, and robust protocols to help you navigate the common challenges associated with this powerful synthetic transformation.

Troubleshooting Guide: Addressing Low Yield and Side Reactions

This section addresses the most frequently encountered issues during the synthesis of this compound. Each entry provides a diagnosis of the potential problem and actionable, step-by-step solutions.

Question: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?

Answer:

Low yield in the GBB reaction is a common but surmountable issue. It typically stems from one of three areas: incomplete formation of the key imine intermediate, competing side reactions, or suboptimal reaction conditions.

1. Inefficient Imine Formation:

The reaction begins with the condensation of 2-aminopyridine and 4-methylbenzaldehyde to form an N-heteroaromatic imine. This step is reversible and generates water, which can hydrolyze the imine back to the starting materials.

  • Causality: The presence of water in the reaction medium shifts the equilibrium away from the desired imine intermediate. Furthermore, the nucleophilicity of the 2-aminopyridine can be a limiting factor; less nucleophilic amines, such as 2-aminopyrazines, are known to produce lower yields for this reason.[1]

  • Solution - Pre-formation of the Imine: For challenging substrates or to maximize yield, a one-pot, two-step process is highly effective.[2] This approach removes water from the system before the critical isocyanide addition, driving the reaction forward.

    Protocol 1: Two-Step GBB Reaction with Imine Pre-formation

    • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 2-aminopyridine (1.0 equiv.), 4-methylbenzaldehyde (1.0 equiv.), a catalytic amount of p-toluenesulfonic acid (p-TSA, 1-2 mol%), and toluene.

    • Imination: Heat the mixture to reflux for 4-16 hours, or until water is no longer collected in the Dean-Stark trap. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials.

    • Cooling: Cool the reaction mixture to room temperature.

    • Cyclization: Add the isocyanide (e.g., tert-butyl isocyanide, 1.0-1.1 equiv.) and the primary Lewis or Brønsted acid catalyst (see FAQ below for selection).

    • Reaction: Stir at room temperature or heat as required (see optimization table) for an additional 4-16 hours until the reaction is complete.

    • Workup: Proceed with standard aqueous workup and purification.

2. Competing Side Reactions:

The primary side products often arise from the nucleophilic addition of the solvent (especially alcohols like methanol) to the activated iminium intermediate before the isocyanide can react.

  • Causality: Protic, nucleophilic solvents can compete with the isocyanide. While alcohols can also act as beneficial co-catalysts by accelerating key steps, their nucleophilicity can be a double-edged sword.[3][4][5]

  • Solution - Solvent & Catalyst Optimization:

    • Switch to a Less Nucleophilic Solvent: Consider using trifluoroethanol (TFE), which is less nucleophilic than methanol or ethanol, or aprotic solvents like dichloromethane (DCM) or acetonitrile (MeCN), particularly if you are using the two-step protocol.

    • Use a Dehydrating Agent: In a one-pot setup, adding an agent like trimethyl orthoformate can scavenge water and may improve yields.[2]

3. Suboptimal Reaction Conditions:

The GBB reaction is sensitive to catalyst choice, temperature, and reaction time.

  • Causality: An inappropriate catalyst may not sufficiently activate the imine for the subsequent [4+1] cycloaddition with the isocyanide.[6] Likewise, incorrect temperature can either slow the reaction to a halt or promote decomposition.

  • Solution - Systematic Optimization: Refer to the FAQ section and the data tables below to select an optimal starting point for your catalyst and solvent system. Microwave heating is often reported to dramatically shorten reaction times and improve yields.[7]

Question: I'm observing a major side product in my TLC/LC-MS analysis. What is it likely to be?

Answer:

Besides unreacted starting materials, the most common side product is the solvent adduct to the Schiff base, especially when using methanol or ethanol. If your starting materials contain carboxylic acid impurities, or if the reaction conditions are not strictly controlled, you may also observe the formation of Ugi-type adducts.

  • Diagnostic Approach:

    • Characterize the Side Product: If possible, isolate and characterize the side product by NMR and HRMS. The mass will often correspond to the imine intermediate plus a molecule of the solvent.

    • Implement Corrective Actions:

      • To avoid the solvent adduct, switch to a less nucleophilic solvent or employ the imine pre-formation protocol described above.

      • To avoid Ugi adducts, ensure the purity of your starting materials and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for synthesizing this compound?

There is no single "best" catalyst, as the optimal choice depends on cost, scale, and sensitivity of your substrates. However, Lewis acids like Scandium(III) triflate (Sc(OTf)₃) are among the most effective and widely used.[8][9] Brønsted acids like p-TSA are a cost-effective and highly efficient alternative.

Table 1: Catalyst Selection Guide for the GBB Reaction
Catalyst Type Typical Loading (mol%) Pros Cons Key References
Sc(OTf)₃Lewis Acid5-10High efficiency, broad scope, well-documentedVery expensive[8][9]
Yb(OTf)₃Lewis Acid5-20Good alternative to Sc(OTf)₃, effectiveExpensive[1]
AlCl₃Lewis Acid10-20Inexpensive, can give high yieldsMoisture sensitive, workup can be challenging[3]
p-TSABrønsted Acid10-20Inexpensive, effective, easy to handleMay require heating or longer reaction times[4][10]
TFABrønsted Acid20Effective, volatile (easy to remove)Strongly acidic, may not be suitable for sensitive substrates[1][11]

Q2: Which solvent should I use?

Methanol and ethanol are the most common solvents and have been shown to act as co-catalysts, accelerating the reaction.[4][5] However, their nucleophilicity can lead to side products. The choice depends on your chosen methodology.

Table 2: Solvent Effects on GBB Reactions
Solvent Type Typical Conditions Impact on Yield/Side Products Notes
Methanol (MeOH)Protic, NucleophilicRoom temp to 150°C (MW)Often gives high yields but can form solvent adducts. Acts as a co-catalyst.[4][5]Most common solvent for one-pot GBB.
Ethanol (EtOH)Protic, NucleophilicRoom temp to refluxSimilar to methanol, good yields.A greener solvent alternative to methanol.[7][11]
TolueneAproticReflux (Dean-Stark)Excellent for imine pre-formation to remove water.Not suitable for the cyclization step alone as the reaction often fails.[4]
Dichloromethane (DCM)AproticRoom temperatureGood for two-step procedures to minimize side reactions.Often used in combination with MeOH.[12][13]
Trifluoroethanol (TFE)Protic, Low NucleophilicityElevated temperatureCan increase yield by preventing solvent adduct formation.More expensive than standard alcohols.

Q3: How do I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A mixture of hexanes and ethyl acetate is typically a good starting point.

  • Visualization: Use a UV lamp (254 nm). The imidazo[1,2-a]pyridine core is highly fluorescent and will appear as a bright spot.

  • What to Look For: Monitor the consumption of the 2-aminopyridine and 4-methylbenzaldehyde (starting materials) and the appearance of a new, typically lower Rf, fluorescent spot corresponding to the product.

Visualized Mechanisms and Workflows

A clear understanding of the reaction mechanism and troubleshooting logic is critical for success.

GBB_Mechanism cluster_0 Step 1: Imine Formation (Reversible) cluster_1 Step 2: Activation & Cycloaddition cluster_2 Step 3: Aromatization S1 2-Aminopyridine + 4-Methylbenzaldehyde I1 Imine Intermediate + H₂O S1->I1 Condensation I1->S1 Hydrolysis I1_cat Imine + Catalyst (H⁺ or Lewis Acid) I1->I1_cat I2 Activated Iminium Species I1_cat->I2 Activation I3 Nitrilium Intermediate I2->I3 + Isocyanide [4+1] Cycloaddition I4 Cyclized Intermediate I3->I4 5-exo-dig cyclization P1 Final Product This compound I4->P1 1,3-H Shift Aromatization

Caption: The reaction mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.[6]

Troubleshooting_Workflow Start Low Yield Observed Check_SM Are starting materials consumed? (Check by TLC/LCMS) Start->Check_SM SM_Yes Yes Check_SM->SM_Yes SM_No No Check_SM->SM_No Check_Side_Products Are major side products present? (Check by TLC/LCMS) Side_Products_Yes Yes Check_Side_Products->Side_Products_Yes Side_Products_No No Check_Side_Products->Side_Products_No SM_Yes->Check_Side_Products Sol_1 Increase Reaction Time or Temperature SM_No->Sol_1 Sol_2 Optimize Catalyst: - Increase loading - Switch to Sc(OTf)₃ SM_No->Sol_2 Sol_3 Side product is likely solvent adduct Side_Products_Yes->Sol_3 Sol_5 Purification Issue: - Optimize chromatography - Check product stability Side_Products_No->Sol_5 Sol_4 Switch to less nucleophilic solvent (TFE) or use two-step protocol Sol_3->Sol_4

Caption: A logical workflow for troubleshooting low yields in GBB reactions.

Optimized Experimental Protocol

This general one-pot protocol serves as a robust starting point for the synthesis of this compound.

Protocol 2: Optimized One-Pot GBB Synthesis

  • Reagent Preparation: In a clean, dry vial, dissolve 2-aminopyridine (0.5 mmol, 1.0 equiv.) and 4-methylbenzaldehyde (0.5 mmol, 1.0 equiv.) in methanol (1.5 mL).

  • Catalyst Addition: Add the chosen catalyst, for example, Sc(OTf)₃ (0.025 mmol, 5.0 mol%).

  • Isocyanide Addition: Add tert-butyl isocyanide (0.5 mmol, 1.0 equiv.). Caution: Isocyanides are toxic and have a strong odor. Handle them exclusively within a well-ventilated fume hood.

  • Reaction Conditions:

    • Conventional Heating: Stir the sealed vial at 60 °C for 6-12 hours.

    • Microwave Heating: If available, seal the vial and heat in a microwave reactor at 150 °C for 30 minutes.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate or dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure product.[14]

References

  • A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave He
  • Development of an Industrial Process Based on the Groebke– Blackburn–Bienaymé Multicomponent Reaction. Synform.
  • HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry.
  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence.
  • Mechanism of GBB and Ugi four-component reactions.
  • Proposed mechanism for the Groebke‐Blackburn‐Bienaymé (GBB) reaction.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry.
  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au.
  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PMC.
  • Solvents' and Reagents' Noninnocent Roles in the Groebke-Blackburn-Bienaymé (GBB)
  • Overview of GBB catalysts that performed best in reported catalyst screenings.
  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry.
  • Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry.
  • A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. Beilstein Journal of Organic Chemistry.
  • The Groebke-Blackburn-Bienaymé Reaction. PMC.
  • The Groebke-Blackburn-Bienaymé Reaction. PMC.
  • Troubleshooting: How to Improve Yield. University of Rochester.
  • Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide. Thieme.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry.

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Technical Support Center: Purification of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally similar heterocyclic amines. The unique chemical nature of the imidazo[1,2-a]pyridine scaffold, particularly the presence of a basic 3-amino group, presents specific challenges during purification. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound using standard silica gel chromatography?

The primary challenge stems from the acid-base interaction between the basic amine functional groups on your compound and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction can lead to several undesirable outcomes:

  • Irreversible Adsorption: Your compound may bind too strongly to the silica, resulting in significant yield loss.[2]

  • Peak Tailing/Streaking: The compound elutes slowly and unevenly, leading to broad peaks that co-elute with impurities. This makes it difficult to obtain pure fractions.

  • On-Column Degradation: The acidic environment of the silica gel can potentially degrade sensitive molecules.[3]

Q2: What are the most effective purification techniques for this class of compounds?

A multi-step approach is often the most effective.

  • Aqueous Workup/Extraction: A preliminary acid-base extraction can remove non-basic organic impurities or acidic byproducts. However, care must be taken as the product itself is basic.

  • Flash Column Chromatography: This is the most common and powerful technique. Success hinges on neutralizing the acidic silica gel or using an alternative stationary phase.[1][4]

  • Recrystallization: This is an excellent final step to achieve high analytical purity and obtain a crystalline solid, provided a suitable solvent system can be found.[4][5]

Q3: How do I select an appropriate solvent system for column chromatography?

Solvent selection should always begin with Thin Layer Chromatography (TLC) analysis.

  • Common Eluents: For imidazo[1,2-a]pyridine derivatives, mixtures of a non-polar solvent like hexanes and a polar solvent like ethyl acetate are a good starting point.[3][6] For more polar compounds, dichloromethane (DCM) and methanol may be required.[7]

  • Target Rf Value: Aim for an Rf (retention factor) of 0.2-0.4 for your target compound on the TLC plate. This range typically provides the best separation on a column.[3]

  • The Critical Additive: To counteract the issues described in Q1, it is essential to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at 0.5-1% (v/v) is standard.[1][5] Alternatively, a 1-2% solution of ammonia in methanol can be used as the polar component of the mobile phase.

General Purification Workflow

The following diagram outlines a typical workflow for purifying the crude product after synthesis.

Purification_Workflow Figure 1: General Purification and Analysis Workflow cluster_0 Purification cluster_1 Analysis & Final Product Crude Crude Product TLC TLC Analysis (Solvent Scouting) Crude->TLC Decision Good Separation on TLC? TLC->Decision Column Flash Column Chromatography (with TEA/NH3 modifier) Decision->Column Yes Recrystallize Recrystallization Decision->Recrystallize No, or for final polish Fractions Analyze Fractions by TLC Column->Fractions Purity Purity & Identity Check (NMR, LC-MS) Recrystallize->Purity Combine Combine Pure Fractions & Evaporate Fractions->Combine Combine->Purity Final Pure Product Purity->Final Troubleshooting_Tree Figure 2: Chromatography Troubleshooting Decision Tree Start Problem with Silica Chromatography Problem What is the issue? Start->Problem Streaking Streaking / Tailing? Problem->Streaking LowYield Low Yield / No Elution? Problem->LowYield PoorSep Poor Separation? Problem->PoorSep Sol1 Add 1% TEA or NH3 to Mobile Phase Streaking->Sol1 LowYield->Sol1 First Check Sol2 Switch to Alumina or Amine-Silica Column LowYield->Sol2 If compound is degrading Sol3 Optimize Solvent System (TLC First, Aim Rf 0.2-0.4) PoorSep->Sol3 Sol5 Check for Column Overloading PoorSep->Sol5 Sol1->Sol2 If still fails Sol4 Use a Gradient Elution (Start Less Polar) Sol3->Sol4 If spots are close

Caption: A decision tree for common chromatography issues.

Detailed Protocol: Flash Column Chromatography

This protocol assumes a crude product mass of approximately 500 mg. Adjust silica and solvent volumes accordingly for different scales.

Materials
  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade

  • Additive: Triethylamine (TEA)

  • Glass column, collection tubes, TLC plates, etc.

Step-by-Step Methodology
  • TLC Analysis and Solvent System Selection:

    • Prepare a stock solution of your crude material in DCM.

    • On a TLC plate, spot the crude material in three separate lanes.

    • Develop the plates in three different solvent systems. A good starting point is:

      • Lane 1: 70:30 Hexane:EtOAc + 1% TEA

      • Lane 2: 50:50 Hexane:EtOAc + 1% TEA

      • Lane 3: 30:70 Hexane:EtOAc + 1% TEA

    • Visualize under UV light (254 nm). Identify the solvent system that gives your product an Rf value between 0.2 and 0.4 and shows the best separation from impurities. For this example, let's assume 60:40 Hexane:EtOAc + 1% TEA is optimal.

  • Column Preparation (Slurry Packing):

    • For 500 mg of crude material, use approximately 25-50 g of silica gel (a 50-100 fold mass excess).

    • In a beaker, mix the silica gel with your initial, less polar eluent (e.g., 90:10 Hexane:EtOAc + 1% TEA) to form a homogenous slurry.

    • Pour the slurry into your column, ensuring the stopcock is open to allow solvent to drain. Use a funnel and swirl continuously.

    • Gently tap the column to pack the silica evenly and drain the excess solvent until it is just level with the top of the silica bed. Do not let the column run dry.

    • Add a thin layer (0.5 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your 500 mg of crude product in a minimal amount of a volatile solvent like DCM.

    • Add ~1 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This is your dry-loaded sample.

    • Carefully add the dry-loaded sample as an even layer on top of the sand in your column.

    • Gently add another thin layer of sand on top of your sample.

  • Elution and Fraction Collection:

    • Carefully add your starting eluent (60:40 Hexane:EtOAc + 1% TEA) to the column without disturbing the top layer.

    • Apply gentle pressure (using a pump or bulb) to begin eluting the solvent.

    • Collect fractions (e.g., 10-15 mL per tube) from the moment the solvent begins to drip.

    • Monitor the elution process by spotting every few fractions onto a TLC plate.

  • Analysis and Product Isolation:

    • Develop the TLC plates used for monitoring the fractions.

    • Identify all fractions that contain your pure product (single spot at the correct Rf).

    • Combine the pure fractions into a single round-bottom flask.

    • Remove the solvent using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove the last traces.

    • Place the flask under high vacuum to remove any residual solvent, yielding the purified product. Confirm purity and identity using NMR, MS, or HPLC. [8]

References

Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. Available from: [5]Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.). BenchChem. Available from: [9]Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. (2025, August 27). Bentham Science Publishers. Available from: [1]Is there an easy way to purify organic amines? (2023, January 19). Biotage. Available from: [10]Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate. Available from: [11]One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024, November 14). MDPI. Available from: [12]Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. (n.d.). PubMed. Available from: [13]Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (n.d.). Scientific Research Publishing. Available from: [3]Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives. (n.d.). BenchChem. Available from: [14]A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3'. (n.d.). SciSpace. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-ZQ7YAqsfLJ5t3Zs0FKBzzDDiSHxeuklZWvFMLwFETnzFXRsAsDMse-9vjZDAzbiPMwe6grfrGze2QhiYvQm_vmfAtBv_xHCNE7D0DN46XwhgfQ36TP0lMdwcOjogmfMR0Cacvx5feoqjBIJ-SY7RIDqKIZx5KWi6XC_yzCoYk9j1fA3T2YQ60mGUhzxCBN630Apt5YTRpCSNYg== [6]Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (2019, November 15). MDPI. 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Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_xp1ZCS91ARvyQ9FPz4wLMuh1QsXzSbnEKcySS8xn41MBoAVC-krnFIPNadGTINed9UtfSxbV1QCBZ_w96uXId8peUb1f8Py1KhfJuVFtbCQNEXLhAzKXblPk-5P0ZFCMmSRFu9o5S3lu3uad [2]How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFokWXbVXhdCq-w_t-hT7TaVduWdUTeO-QUrmyo0e5pojjPfAV5yp3pSbf1P4jbWyT8YA-ysuP-w0egtUI2Tfqx6MW0pEEpCSCO8HpH4Y-O89hnZNRxgJL9AWHINEzBDvNHkExT8RJ6EvxAThGmYtaCmeXKVL_9HrM6W-zysmzHxiQ-QViBToCfFIThJN2dtJeNPA9aDf_4wNiKpyjBNzc8PEIjNEK5HPhSFCI= [16]Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journals. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1SSY7pJ87uWODIO7n6m-U__kGCzsTT6QPB1RZ27sudihZ3i3C9hWzuiYLqX1AYMp2SHR4cDSeqRc4W9eC5A1gC44_0TbWp-e4Aq6cRXtZePM6C5vcO5clrP-u9lOddSNpSl0aXdHk1ckdzG83rpGjJg== [8]Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview. (n.d.). Journal of Food and Drug Analysis. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJnS5NW5JEup1TvF0f7vbifiUhFCjzKedeVUlFvohrScCJJ6Q5N-YgkZR38LhZwI4h4ajvorflbgq9dxKvk-PJ-IralhlzBEXMZnQl2zbsTQde2EBrZcgQ_1P9byKGq1xQ0jhOXUXVpFub3w== [4]Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. (2017). ERIC. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvjH8hss-KI3t7olxHMQDfQ-pMbTlW8leJRI_41Wku7-joAqDDtKFWsz0_gyWM04xLJVRg_7XnhgVmLn80TaNJybSTkWA4EySAgKX69YbVxLPrFzGDWfZlPU14fw== [17]A process for the preparation of 2-phenyl-imidazo[1,2-A]pyridine-3-acetamides. (n.d.). Google Patents. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENsiqEsWRHMWRswG0ADVgivUH8sp2tbIUcSzlYqCT69Nre1H_Npv7odFEFlV3ooAYm1dyzde9Tjcu3WQamFqOCy6rebxTPtrPqvKSv-512EbI4cptxCdnQDAtWmO8WivJ3c2iyF8xNZfHiKA== [18]One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (n.d.). PMC. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQfZYV-o3vsr2h-1V8o_kZTkeTUvTJ8QwwkniLMIlEZlDKp-zyPK734iNyi8icvB0k32lz5nONAAqptp2lNGqSaAe2q2MkBNmbae67xaBnU8-mOvrfPiW5vC3IgsZLoPRWsS5BwlLiftif7po= Synthesis of imidazo[1,2-a]pyridines. (n.d.). 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Sources

Validation & Comparative

1H NMR chemical shift interpretation for 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine

[1][2]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists Focus: Spectral elucidation, diagnostic signal tracking, and precursor comparison.[1][2]

Executive Summary & Structural Context[3][4]

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem), antivirals, and anti-inflammatory agents.[1][2] The specific derivative This compound combines this fused bicycle with a p-tolyl moiety and a primary amine at the 3-position.[1][3]

Accurate NMR interpretation of this molecule requires distinguishing between the fused pyridine protons, the para-substituted phenyl ring, and the exchangeable amine protons.[1][2] This guide compares the target molecule against its synthetic precursors to establish a self-validating assignment protocol.

Synthesis Context (Groebke-Blackburn-Bienaymé)

The most efficient route to this scaffold is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[1][3] Understanding this pathway is critical for NMR analysis, as unreacted starting materials (2-aminopyridine, p-tolualdehyde) are the primary impurities.[1][3][2]

GBB_PathwayStart12-Aminopyridine(Precursor A)InterSchiff BaseIntermediateStart1->Inter- H2OStart2p-Tolualdehyde(Precursor B)Start2->InterStart3Isocyanide Source(Precursor C)Product2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine(Target)Start3->ProductInter->Product+ Isocyanide+ Catalyst (e.g., Sc(OTf)3)

Figure 1: The GBB multicomponent assembly. Diagnostic NMR signals track the consumption of the aldehyde proton and the formation of the imidazole core.[1][2]

Spectral Comparison: Target vs. Alternatives

To ensure rigorous identification, we compare the target's spectral signature against its primary precursors and a non-methylated analog.[1][2] This comparison highlights the "diagnostic shifts" that confirm successful synthesis.

Comparative Data Table (400 MHz, CDCl₃)
Proton AssignmentTarget Molecule (δ ppm)Precursor: 2-Aminopyridine Precursor: p-Tolualdehyde Analog: 2-Ph-imidazo[1,2-a]py
H-5 (Pyridine) 8.15 - 8.25 (d) ~8.08 (d)N/A8.16 (d)
H-8 (Pyridine) 7.50 - 7.60 (d) ~6.50 (d)N/A7.62 (d)
H-7 (Pyridine) 7.15 - 7.25 (t) ~7.40 (t)N/A7.17 (t)
H-6 (Pyridine) 6.75 - 6.85 (t) ~6.60 (t)N/A6.82 (t)
Phenyl (Ortho) 7.80 - 7.90 (d) N/A7.78 (d)8.05 (m)
Phenyl (Meta) 7.20 - 7.30 (d) N/A7.33 (d)7.45 (m)
Methyl (-CH₃) 2.38 (s) N/A2.43 (s)N/A
Amine (-NH₂) 3.50 - 4.50 (br s) 4.50 (br s)N/AN/A (H-3 is aromatic)
Aldehyde (-CHO) Absent N/A9.96 (s) N/A
Key Diagnostic Shifts
  • The "Deshielded" Doublet (H-5): The proton at position 5 (adjacent to the bridgehead nitrogen) appears as a doublet around 8.20 ppm .[1][3] This is significantly deshielded compared to the H-3 of 2-aminopyridine due to the aromatic ring current of the newly formed imidazole ring.[1][3]

  • Disappearance of Aldehyde: The sharp singlet at 9.96 ppm (CHO) from p-tolualdehyde must be completely absent.[1][3] Its presence indicates incomplete conversion.[1]

  • Methyl Symmetry: The p-tolyl group creates a classic AA'BB' system (two doublets) in the aromatic region, distinct from the complex multiplet seen in the unsubstituted phenyl analog.[1]

Detailed Assignment & Interpretation Logic

The Pyridine Ring (Positions 5, 6, 7, 8)

The fused pyridine ring exhibits a characteristic pattern.[1][2]

  • H-5 (δ 8.20, d, J=6.8 Hz): The most downfield signal.[1][2] It couples with H-6.[1][3][4]

  • H-8 (δ 7.55, d, J=9.0 Hz): Located on the other side of the ring fusion.[1][2]

  • H-7 (δ 7.20, ddd): Often overlaps with the phenyl signals.[1][3][2]

  • H-6 (δ 6.80, td): The most shielded aromatic proton, appearing as a triplet of doublets.[1][2]

The p-Tolyl Substituent[1][2]
  • Methyl (δ 2.38, s): A sharp singlet integrating to 3 protons.[1][2]

  • Aromatic Protons:

    • H-2',6' (δ 7.85, d, J=8.1 Hz): Ortho to the imidazole ring.[1][2] These are deshielded by the heterocyclic system.[1][2]

    • H-3',5' (δ 7.25, d, J=8.1 Hz): Meta to the imidazole ring (ortho to the methyl).[1][2] These often overlap with the solvent residual peak in CDCl₃ (7.26 ppm).[1][2] Recommendation: Use DMSO-d₆ if precise integration of this doublet is required.

The Amine (-NH₂)[1][2]
  • Signal: Broad singlet, typically 3.50 – 4.50 ppm in CDCl₃.[1][2]

  • Validation: Perform a D₂O shake. The signal should disappear or diminish significantly, confirming it as an exchangeable proton.[1][2]

NMR_LogicStartAnalyze Aromatic Region(6.5 - 8.5 ppm)Step1Identify H-5(Most downfield doublet ~8.2 ppm)Start->Step1Step2Identify AA'BB' System(Two doublets, J~8Hz)Start->Step2Step3Locate Methyl Singlet(~2.38 ppm)Start->Step3ConclusionConfirm Structure:2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amineStep1->ConclusionStep2->ConclusionStep3->Conclusion

Figure 2: Logic flow for rapid structural confirmation using diagnostic NMR signals.

Experimental Protocol for NMR Analysis

To obtain the resolution necessary for publication-quality spectra, follow this specific protocol.

Materials:

  • Solvent: DMSO-d₆ (99.9% D) or CDCl₃ (99.8% D) + 0.03% TMS.[1][3]

    • Note: DMSO-d₆ is preferred if the amine peak is of specific interest, as it reduces exchange rates, sharpening the -NH₂ signal.[1][3][2]

  • Sample Mass: 5–10 mg.

  • Tube: 5 mm high-precision NMR tube.

Procedure:

  • Preparation: Dissolve 5-10 mg of the solid product in 0.6 mL of solvent. Ensure complete dissolution; filter if the solution is cloudy (particulates cause line broadening).[1][2]

  • Acquisition:

    • Set probe temperature to 298 K (25°C).

    • Number of Scans (NS): Minimum 16 (for 400 MHz) or 8 (for 600 MHz).

    • Relaxation Delay (D1): 1.0 – 2.0 seconds to ensure accurate integration of the methyl singlet vs. aromatic protons.[1][2]

  • Processing:

    • Calibrate the spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).[1][2]

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform to improve signal-to-noise ratio.

References

  • Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Source: MDPI / Molecules [1][3][2]

  • Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines. Source: NIH / PubMed Central [1][3]

  • 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid (Analog Data). Source: ChemicalBook [1][3]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Multicomponent Reactions. Source: Sciforum [1][3]

Comparative Guide: Spectroscopic Profiling of Imidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Focus: FTIR Analysis vs. Orthogonal Techniques (Raman, NMR)

Executive Summary

Imidazo[1,2-a]pyridin-3-amine is a privileged scaffold in medicinal chemistry, serving as the core structure for blockbuster anxiolytics like Zolpidem and Alpidem , as well as emerging oncology candidates. The 3-amino group is a critical handle for hydrogen bonding interactions within the target binding pocket.

However, characterizing this specific functional group presents a unique analytical challenge. The exocyclic nitrogen's lone pair participates heavily in resonance with the aromatic imidazo-pyridine system, altering its vibrational frequency compared to standard aliphatic amines.

This guide provides an objective, data-driven comparison of FTIR against Raman and NMR spectroscopy for profiling this moiety. It details the specific spectral fingerprints you must look for and offers a self-validating experimental protocol to ensure data integrity.

The Analytical Challenge: Resonance & Vibration

To accurately interpret the FTIR spectrum, one must understand the electronic environment of the 3-amino group. Unlike a simple aniline, the imidazo[1,2-a]pyridine ring system is highly electron-rich at the 3-position.

Electronic Delocalization Mechanism

The lone pair on the exocyclic amino group (


) donates electron density into the bicyclic ring. This conjugation increases the double-bond character of the 

bond while weakening the

bonds.
  • Spectral Consequence: The

    
     stretching frequencies shift to lower wavenumbers compared to non-conjugated amines.
    
  • Intensity: The high polarity of the

    
     bond results in strong IR absorption (high change in dipole moment), making FTIR superior to Raman for this specific bond.
    
Visualization: Resonance Effects on Spectral Shift

ResonanceLogic LonePair Amino Lone Pair (N-exo) RingSystem Imidazo[1,2-a]pyridine Ring LonePair->RingSystem Delocalization (Mesomeric Effect) BondOrder Increased C-N Bond Order (Partial Double Bond) RingSystem->BondOrder Resonance Stabilization ForceConstant Weakened N-H Force Constant RingSystem->ForceConstant Electron Density Redistribution Shift Red Shift in Wavenumber (Lower Frequency) BondOrder->Shift Correlation ForceConstant->Shift Hooke's Law

Figure 1: Mechanistic flow illustrating how resonance delocalization impacts the vibrational frequency of the amino group.

Detailed FTIR Spectral Assignment

The following data is synthesized from vibrational analysis of 3-aminoimidazo[1,2-a]pyridine derivatives.

Table 1: Key Vibrational Modes for Imidazo[1,2-a]pyridin-3-amine
Functional ModeFrequency Range (

)
Signal CharacteristicsMechanistic Insight

Asymmetric Stretch
3400 – 3350 Medium, SharpPrimary amine characteristic. Higher energy mode where hydrogens move in opposite phase.

Symmetric Stretch
3320 – 3250 Medium, SharpPaired with the asymmetric stretch. The "gap" between these two peaks validates the

amine structure.

Ring Stretch
1630 – 1610 StrongCharacteristic of the imidazo-pyridine core. Often overlaps with

scissoring.

Scissoring (Bend)
1600 – 1580 Medium-StrongThe "bending" mode of the amino group. Crucial for distinguishing

from

(which lacks this sharp mode).

Stretch
1350 – 1280 StrongThe bond connecting the amino group to the ring. Enhanced intensity due to resonance polarity.

Critical Note: If the sample is wet, the


 stretch of water (broad, ~3400 

) will obscure the fine doublet structure of the

stretch. Dry your sample thoroughly (see Protocol).

Comparative Analysis: FTIR vs. Alternatives

Why choose FTIR over NMR or Raman? This matrix compares the techniques specifically for characterizing the amino group in this scaffold.

Table 2: Performance Comparison Matrix
FeatureFTIR (ATR Mode) Raman Spectroscopy

-NMR (DMSO-

)
Detection Principle Absorption (Dipole change)Scattering (Polarizability change)Magnetic Resonance (Spin)

Specificity
High. Distinct doublet for stretches and sharp scissoring band.Low.

bonds are weak scatterers; often obscured by fluorescence.
Medium. Signal appears as a broad singlet (exchangeable).
Quantification Semi-quantitative (Beer-Lambert).Semi-quantitative.Absolute. Integral gives exact proton count (

).
Solid State Insight Excellent. Detects polymorphs and H-bonding networks.Good (Lattice modes).None (Solution state only).
Sample Destructiveness Non-destructive (ATR).Non-destructive (but laser burn risk).Non-destructive.
Water Interference High (Masks

).
Low (Water is a weak scatterer).High (Chemical exchange broadens signal).
Cost/Speed Low / < 2 mins.High / < 5 mins.High / 15-30 mins.
Decision Logic
  • Use FTIR when: You need to confirm the presence of the amine in a solid powder, check for polymorphs, or monitor drying processes.

  • Use NMR when: You need to prove the exact structure and purity (integration of 2 protons vs aromatic protons).

  • Use Raman when: You are analyzing an aqueous suspension or need to characterize the aromatic backbone (ring breathing modes) without interference from the amine.

Experimental Protocol: ATR-FTIR Workflow

To ensure reproducibility and minimize the "water overlap" error, follow this self-validating protocol.

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.

Step-by-Step Methodology
  • System Validation (Background):

    • Clean the ATR crystal with isopropanol.

    • Acquire a background spectrum (air). Ensure

      
       peaks (2350 
      
      
      
      ) are minimal.
  • Sample Preparation (The "Dry" Check):

    • Pre-treatment:[1][2] Dry the imidazo[1,2-a]pyridin-3-amine sample in a vacuum oven at 40°C for 1 hour.

    • Reasoning: Imidazo-pyridines are hygroscopic. Surface moisture will create a broad blob at 3400

      
      , hiding the 
      
      
      
      doublet.
  • Acquisition:

    • Place ~5 mg of powder on the crystal.

    • Apply high pressure (clamp) to ensure intimate contact.

    • Parameters: 32 scans,

      
       resolution. Range: 4000–600 
      
      
      
      .
  • Data Processing & Validation:

    • Apply Baseline Correction.

    • Self-Check: Look for the "Doublet" at 3400–3250

      
      .
      
      • Pass: Two distinct peaks are visible.[3][4][5]

      • Fail: A single broad mound is visible. (Action: Re-dry sample).

Workflow Diagram

FTIRWorkflow Start Start: Sample Analysis Dry Vacuum Dry Sample (40°C, 1hr) Start->Dry Background Acquire Background (Air) Dry->Background Acquire Acquire Sample Spectrum (ATR Mode, 32 Scans) Background->Acquire Check Check 3400-3200 Region Acquire->Check Doublet Distinct Doublet Visible? Check->Doublet Pass Valid Spectrum: Analyze Scissoring (1600) & C-N (1300) Doublet->Pass Yes Fail Broad Blob Detected: Moisture Interference Doublet->Fail No Fail->Dry Re-process

Figure 2: Operational workflow for ensuring valid FTIR data acquisition.

References

  • Synthesis and Characterization: Régnier, S., Bechara, W. S., & Charette, A. B. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from

    
    -Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348–10356. Link
    
  • Spectral Assignments: Basiuk, V. A. (2003).[6] Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1867-1879.[6] Link

  • General Amine Spectroscopy: University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry. Link

  • Technique Comparison: Gateway Analytical. (2021).[7] Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Link

  • Imidazo-pyridine Derivatives: Al-Mulla, A. (2017). Synthesis of some new substituted imidazo[1,2-a]pyridines and their 2-one derivatives. Islamic University of Gaza.[5] Link

Sources

A Comparative Guide to the Structural Elucidation of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine: An Integrated Crystallographic and Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and potential. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous therapeutic agents and functional materials.[1][2] This guide provides a comparative analysis of analytical techniques for the structural elucidation of a representative member of this class, 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine. While a public crystal structure for this specific molecule is not available as of this writing, we will draw upon established data from closely related analogues to illustrate the principles and comparative strengths of various analytical methodologies. This approach mirrors the common research scenario where a novel compound is synthesized, and its structure must be unequivocally confirmed.

Our discussion will be anchored in single-crystal X-ray diffraction (scXRD), the gold standard for unambiguous solid-state structure determination. We will then compare and contrast the insights gained from scXRD with those from other powerful techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This integrated approach underscores a self-validating system for structural confirmation, a critical aspect of scientific integrity in research and development.

The Unambiguous Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands alone in its ability to provide a precise and accurate three-dimensional map of atomic positions within a crystalline solid.[3][4] This technique moves beyond the connectivity information provided by other methods to define bond lengths, bond angles, and torsional angles with exceptional precision. For a molecule like this compound, scXRD would definitively resolve key structural questions that have significant implications for its chemical behavior and biological activity.

Based on published structures of similar imidazo[1,2-a]pyridine derivatives, such as N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine and 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, we can anticipate several key structural features for our target molecule.[5][6] The imidazo[1,2-a]pyridine core is expected to be nearly planar. A critical parameter that scXRD would reveal is the dihedral angle between this planar core and the 4-methylphenyl (p-tolyl) ring at the 2-position. This angle is not fixed and can be influenced by crystal packing forces and the nature of substituents. For instance, in related structures, these dihedral angles can range from approximately 26° to 35°.[5][6] This conformation has direct implications for the molecule's overall shape and how it might interact with a biological target.

Anticipated Crystallographic Parameters for this compound
ParameterAnticipated Value/SystemSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Groupe.g., P2₁/c, Pna2₁Defines the symmetry elements within the unit cell.[6]
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit of the crystal.
Z (Molecules per unit cell)Typically 2, 4, or 8Provides information on the number of molecules in the asymmetric unit.
Dihedral Angle (Imidazopyridine-Phenyl)~25-40°Crucial for understanding molecular conformation and steric interactions.[5]
Hydrogen BondingPotential N-H···N or C-H···N interactionsKey to understanding the supramolecular assembly in the solid state.[5][7]

The causality behind choosing scXRD as the primary method for structural confirmation lies in its definitiveness. While other techniques provide pieces of the structural puzzle, scXRD provides the complete, assembled picture. However, the major prerequisite and potential bottleneck for this technique is the need to grow a high-quality single crystal of the compound, which can be a challenging and time-consuming process.[8]

Complementary Spectroscopic Techniques: Building the Structural Hypothesis

Before a crystal is in hand, and often to corroborate the final crystal structure, researchers rely on a suite of spectroscopic techniques. For this compound, NMR and MS are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[9] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

  • ¹H NMR: Would confirm the presence and connectivity of all protons. For our target molecule, we would expect to see distinct signals for the protons on the imidazopyridine core, the tolyl ring, and the amine group. The coupling patterns (splitting) between adjacent protons would establish the substitution pattern on the aromatic rings.

  • ¹³C NMR: Would identify all unique carbon atoms in the molecule, confirming the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure. A COSY spectrum would show correlations between coupled protons, while HSQC and HMBC would link protons to their directly attached carbons and to carbons two or three bonds away, respectively. This allows for the unambiguous assignment of all atoms within the molecular framework.

While NMR provides the complete connectivity map, it does not directly provide information on bond lengths or the precise three-dimensional arrangement in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound with very high accuracy, confirming its elemental composition.[9] For this compound (C₁₄H₁₃N₃), the expected exact mass would be readily confirmed by high-resolution mass spectrometry (HRMS). Furthermore, the fragmentation pattern observed in the mass spectrum can provide additional structural information, often revealing stable substructures of the molecule.

Comparison of Structural Elucidation Techniques

FeatureSingle-Crystal X-ray Diffraction (scXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing.Atomic connectivity, chemical environment of nuclei, solution-state conformation.Molecular weight, elemental formula, fragmentation patterns.
Sample State Single CrystalSolutionGas Phase (from solid or solution)
Primary Strength Unambiguous and definitive 3D structure determination.[3][4]Excellent for determining the molecular constitution and connectivity in solution.[9]High sensitivity and accurate mass determination.[9]
Primary Limitation Requires a high-quality single crystal, which can be difficult to obtain.[8]Does not provide precise bond lengths/angles or solid-state packing information.Provides limited information on isomerism and no 3D structural data.
Use Case Absolute structure proof, solid-state conformation analysis, understanding intermolecular interactions.Primary structure determination, reaction monitoring, conformational analysis in solution.Molecular formula confirmation, identification of unknowns in mixtures.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). Allow the solvent to evaporate slowly at room temperature. Other methods such as vapor diffusion or cooling crystallization may also be employed.

  • Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[6]

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[6]

  • Structure Solution and Refinement: The collected diffraction intensities are used to solve the phase problem, often using direct methods.[10] This yields an initial electron density map. The atomic positions are then refined to best fit the experimental data, resulting in the final crystal structure.[10]

Protocol 2: NMR Structural Elucidation
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):

    • ¹H NMR

    • ¹³C NMR

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all proton and carbon signals and piece together the molecular structure.

Visualizing the Workflow

dot digraph "Structural_Elucidation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Synthesis" { label="Synthesis & Purification"; style="filled"; color="#E8F0FE"; Synthesis [label="Synthesis of\n2-(4-Methylphenyl)imidazo\n[1,2-a]pyridin-3-amine"]; }

subgraph "cluster_Initial_Characterization" { label="Initial Characterization"; style="filled"; color="#E6F4EA"; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, 2D)", fillcolor="#FFFFFF"]; MS [label="Mass Spectrometry\n(HRMS)", fillcolor="#FFFFFF"]; }

subgraph "cluster_Definitive_Structure" { label="Definitive Structure"; style="filled"; color="#FCE8E6"; Crystal_Growth [label="Crystal Growth", fillcolor="#FFFFFF"]; scXRD [label="Single-Crystal\nX-ray Diffraction", fillcolor="#FFFFFF"]; }

Final_Structure [label="Final Validated\nStructure", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Synthesis -> NMR [label="Connectivity"]; Synthesis -> MS [label="Molecular Formula"]; NMR -> Final_Structure [label="Structural Hypothesis"]; MS -> Final_Structure; Synthesis -> Crystal_Growth; Crystal_Growth -> scXRD [label="Definitive 3D Structure"]; scXRD -> Final_Structure [label="Absolute Proof"]; } dot Caption: Integrated workflow for the structural elucidation of a novel small molecule.

dot digraph "Method_Comparison" { graph [nodesep=0.5]; node [shape=record, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [style=invis];

Title [label="Comparison of Analytical Techniques", shape=box, style=bold, fillcolor="#4285F4", fontcolor="#FFFFFF"];

scXRD [label="{scXRD | 3D Atomic Coordinates | Unambiguous Structure | Requires Crystal}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR [label="{NMR | Atomic Connectivity | Solution Structure | No Bond Lengths}", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="{MS | Molecular Formula | High Sensitivity | Isomer Ambiguity}", fillcolor="#FBBC05", fontcolor="#FFFFFF"];

Title -> {scXRD, NMR, MS}; } dot Caption: Key attributes of primary structural elucidation techniques.

Conclusion

The structural elucidation of a novel compound like this compound requires a multi-faceted analytical approach. While NMR and MS are essential for establishing the molecular formula and atomic connectivity, forming a strong structural hypothesis, single-crystal X-ray diffraction remains the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. The insights gained from scXRD, such as conformational preferences and intermolecular interactions, are often critical for understanding the physicochemical properties and biological activity of the molecule. By integrating these techniques, researchers can build a self-validating and comprehensive structural dossier, adhering to the highest standards of scientific rigor.

References

  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. Available at: [Link]

  • IUCr Journals. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced r. Available at: [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Available at: [Link]

  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Available at: [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]

  • ResearchGate. (2016). (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine. Available at: [Link]

  • PMC. (2017). Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl). Available at: [Link]

  • PMC. (2023). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E). Available at: [Link]

  • RSC Publishing. (2024). Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence. Available at: [Link]

  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]

  • ScienceDirect. (2016). Experimental and computational study of the structure and spectroscopic properties of 1′,3′-Dihydrospiro[cyclohexane-1,2′-[2H]imidazo[4,5-b]pyridine]. Available at: [Link]

  • PMC. (2010). 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. Available at: [Link]

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2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine
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